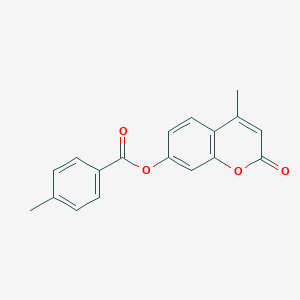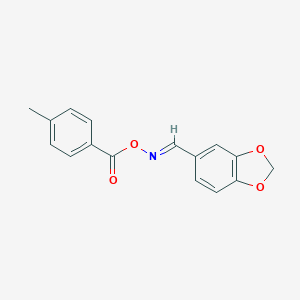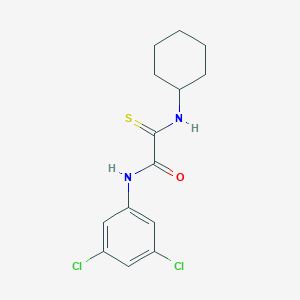
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of chromen-3-one (also known as coumarin), which is a fragrant organic compound in the benzopyrone chemical class. The ethoxyphenyl and bromobenzenesulfonate groups are likely substituents on the chromen-3-one structure .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-3-one core, followed by the addition of the ethoxyphenyl and bromobenzenesulfonate groups. The exact methods would depend on the specific positions of these groups on the chromen-3-one structure .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The chromen-3-one core consists of a benzene ring fused to a pyrone ring. The ethoxyphenyl and bromobenzenesulfonate groups would add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the positions of the substituent groups and the conditions of the reaction. For example, the bromine in the bromobenzenesulfonate group could potentially be replaced by a nucleophile in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Synthetic Protocols and Applications in Organic Chemistry
Synthetic Protocols for Chromenones : Chromenones, similar to the core structure of the compound , are significant for their presence in secondary metabolites and pharmacological importance. Synthetic methods for these compounds, including Suzuki coupling reactions and reactions involving Michael acceptors, highlight their versatility in organic synthesis and potential applications in drug development (Mazimba, 2016).
Practical Synthesis of Bromobiphenyls : Bromobiphenyls, closely related to the bromobenzenesulfonate part of the queried compound, are key intermediates in the synthesis of pharmaceuticals. The development of practical, pilot-scale methods for their synthesis, as reported, underscores the importance of such compounds in medicinal chemistry (Qiu et al., 2009).
Environmental and Health Perspectives
Brominated Flame Retardants : The study on novel brominated flame retardants, including those with bromobenzenesulfonate structures, addresses concerns about their occurrence in indoor air, dust, and consumer goods. This research points towards the need for understanding the environmental impact and potential health risks associated with such compounds (Zuiderveen et al., 2020).
Anticancer Drug Research : Compounds structurally related to the queried chemical have been explored for their tumor specificity and reduced toxicity towards normal cells, showcasing the potential of chromenone derivatives in developing safer anticancer therapies (Sugita et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
[2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrO6S/c1-2-28-17-11-7-15(8-12-17)22-23(21(25)19-5-3-4-6-20(19)29-22)30-31(26,27)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPQZHJGHFTHBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)
![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)
![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)

![1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B371318.png)
![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)


![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B371328.png)

![N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B371332.png)
![4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate](/img/structure/B371334.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371337.png)
